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Introduction

1-Kestose is a naturally occurring trisaccharide and a member of the fructooligosaccharides
(FOS) family.[1][2] It is composed of one glucose unit and two fructose units linked by
glycosidic bonds.[2] As the simplest fructooligosaccharide, 1-kestose is found in various
natural sources, including honey, sugar cane, and certain vegetables.[3][4] In recent years, 1-
kestose has garnered significant attention from the scientific community, particularly in the
fields of food science and pharmaceuticals, due to its prebiotic properties and potential health
benefits, including antihyperglycemic activity.[3] This technical guide provides a comprehensive
overview of the core physical and chemical properties of 1-kestose, with a focus on
guantitative data, experimental methodologies, and visual representations of its synthesis and
biological interactions.

Physical Properties

1-Kestose is a white, crystalline powder.[3][5] Its physical characteristics are summarized in
the table below, providing essential data for its handling, formulation, and analysis.
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Property Value Reference(s)
Molecular Formula C1sH32016 [4115][6]

Molar Mass 504.44 g/mol [4115][6]
Melting Point 198-200 °C [5]

Boiling Point (Predicted) 902.9 £+ 65.0 °C [5]

Specific Rotation (a) [a]D2° +28 to +32° (c=5, H20) [5]

- Soluble in water, methanol,
Solubility [L1[31[5]1[7]
ethanol, and DMSO.

Appearance White crystalline powder [31[5]

Crystal Structure

The crystal structure of 1-kestose has been determined by direct methods. It crystallizes in the
space group P212121, with four molecules in a unit cell. The cell dimensions are a =7.935 A, b
=9.994 A, and ¢ = 26.699 A. The a-D-glucopyranoside unit of the molecule adopts the typical
C1 chair conformation. The two fructofuranoside units have puckered rings with different
conformations. All hydrogen bonding within the crystal structure is intermolecular.[8]

Chemical Properties and Stability

1-Kestose is a non-reducing sugar. Its chemical stability is influenced by both pH and
temperature.

Hydrolysis and Stability

The stability of 1-kestose is significantly affected by acidic conditions and elevated
temperatures. Under acidic pH, particularly at temperatures above 60°C, 1-kestose undergoes
hydrolysis, breaking down into its constituent monosaccharides (glucose and fructose) and
disaccharide (sucrose).[9] In neutral and basic environments, it exhibits greater stability, even
at higher temperatures.[9]

Kinetic studies of 1-kestose hydrolysis in subcritical water (150-230 °C) have shown that the
degradation follows consecutive reactions, with the cleavage of one glycosidic bond preceding
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the other.[10] The hydrolysis of the B-Fru-(2 < 1)-B-Fru bond in 1-kestose is more facile
compared to the a-Glc-(1 < 2)-B-Fru bond found in other trisaccharides.[10] A kinetic study on

the chemical hydrolysis of fructooligosaccharides, including 1-kestose, was conducted at
temperatures ranging from 80 to 120°C in aqueous solutions buffered at pH 4.0, 7.0, and 9.0.
[11] The thermal degradation kinetics of 1-kestose were found to follow a first-order kinetic

model, with degradation rates decreasing as the pH increased from 5.0 to 7.0.[12]

The following table summarizes the stability of 1-Kestose under different conditions:

Condition

Stability Reference(s)

Acidic pH (< 4)

Decreased stability, especially
with increased temperature 9]

and heating time.

Neutral and Basic pH (= 5)

Chemically stable, even with o]
thermal processing.

High Temperature (>60°C)

Prone to hydrolysis, ]
particularly in acidic conditions.

Experimental Protocols

Quantification of 1-Kestose by High-Performance Liquid
Chromatography with Refractive Index Detection (HPLC-

RID)

A validated HPLC-RID method is commonly used for the quantification of 1-kestose in various

matrices, including reaction mixtures and food products.[13][14][15]

 Instrumentation: A high-performance liquid chromatograph equipped with a refractive index

detector.[14][15]

o Column: A reversed-phase C18 column with polar end-capping (e.g., 150 x 4.6 mm, 4 um) or

an amino-based (NH2) stationary phase column.[14][15]
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» Mobile Phase: Isocratic elution with a mixture of acetonitrile and water is commonly used.
The exact ratio can be optimized based on the specific column and separation requirements.

o Flow Rate: Typically around 1.0 mL/min.

o Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure
reproducible retention times.

o Detection: Refractive Index Detector (RID).

» Quantification: External standard calibration curves are generated using pure 1-kestose
standards of known concentrations.[15] The peak area of 1-kestose in the sample is then
used to determine its concentration by interpolating from the calibration curve.[15] The limits
of detection (LOD) and quantification (LOQ) for 1-kestose have been reported to be in the
range of 0.090 g/L and 0.214 g/L, respectively.[14]

Analysis by Thin-Layer Chromatography (TLC)

Dual-wavelength thin-layer chromatography (TLC) scanning can be employed for the
qualitative and quantitative analysis of 1-kestose.[5]

o Stationary Phase: Silica gel plates (e.g., GF254).

o Developing Solvent: A mixture of glacial acetic acid, chloroform, and 95% ethanol in a ratio of
9:11:11 (vIVvIV).[5]

o Color Reagent: A solution of diphenylamine, aniline, acetone, and phosphoric acid (1:1:50:5,
w/ivIviv).[5]

o Detection: The plate is heated after spraying with the color reagent to visualize the spots.

e Quantification: A dual-wavelength TLC scanner is used to measure the absorbance of the
spots at a maximum absorption wavelength of 510 nm with a reference wavelength of 610
nm.[5] A calibration curve is prepared using standard solutions of 1-kestose.

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Both 'H and 3C NMR spectroscopy are powerful tools for the structural elucidation and
identification of 1-kestose, even in mixtures with other sugars like sucrose and neokestose.[16]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of 1-kestose and to confirm its
identity. In electrospray ionization (ESI-MS), 1-kestose is often observed as a sodium adduct
[M+Na]* at m/z 527.1.[17]

Synthesis and Biological Role
Enzymatic Synthesis of 1-Kestose

1-Kestose is synthesized from sucrose by the action of fructosyltransferases (FTFs),
specifically sucrose:sucrose 1-fructosyltransferase (1-SST).[18] This enzyme catalyzes the
transfer of a fructose moiety from a donor sucrose molecule to an acceptor sucrose molecule.

Reactants

Products

Sucrose (Acceptor) m
Fructosyltransferase
Sucrose (Donor)

(1-SST)

Click to download full resolution via product page

Caption: Enzymatic synthesis of 1-Kestose from sucrose.

Prebiotic Activity of 1-Kestose

1-Kestose is recognized for its prebiotic effects, selectively stimulating the growth and activity
of beneficial gut bacteria.[19] Notably, it has been shown to efficiently stimulate the growth of
Faecalibacterium prausnitzii and Bifidobacterium species in the human gut.[19][20][21][22] The
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fermentation of 1-kestose by these bacteria leads to the production of short-chain fatty acids
(SCFASs), such as butyrate, which have various health benefits.

1-Kestose Ingestion

Stimulates

Gut Microbiota

Faecalibacterium prausnitzii Bifidobacterium spp.

Produces

Short-Chain Fatty Acids
(e.g., Butyrate)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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